molecular formula C18H19Cl2N3O2 B2895528 2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one CAS No. 2034372-36-4

2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one

Cat. No. B2895528
CAS RN: 2034372-36-4
M. Wt: 380.27
InChI Key: JDATYSXHWANNMV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one is a useful research compound. Its molecular formula is C18H19Cl2N3O2 and its molecular weight is 380.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives were synthesized and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. These compounds were prepared using a multi-component cyclo-condensation reaction showcasing the versatility of pyrazole-based compounds in generating bioactive molecules (Kendre, Landge, & Bhusare, 2015).

Anticancer and Antimicrobial Agents

  • Novel 5,7-Dichloro-1,3-benzoxazole derivatives were synthesized and showed significant antimicrobial activities as well as cytotoxic effects against cancer cells, highlighting the potential of dichlorophenyl-containing compounds in medicinal chemistry (Jayanna et al., 2013).

Structural Elucidation and Analysis

  • The structural elucidation of a novel pyrazole derivative with 2,4-dichlorophenyl groups was performed, providing insights into the molecular interactions and stability of such compounds through Hirshfeld surface analysis (Naveen et al., 2018).

Antioxidant Agents

Efficient Synthesis Techniques

  • Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, demonstrating an efficient method for producing pyrazole derivatives with high regioselectivity (Machado et al., 2011).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c1-11(25-17-6-5-12(19)9-14(17)20)18(24)22-7-8-23-16(10-22)13-3-2-4-15(13)21-23/h5-6,9,11H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDATYSXHWANNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN2C(=C3CCCC3=N2)C1)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one

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